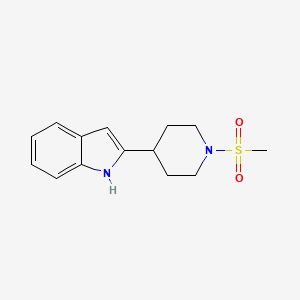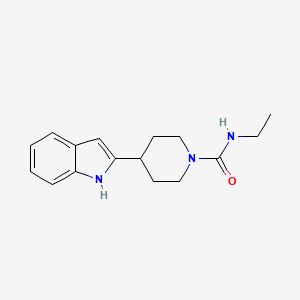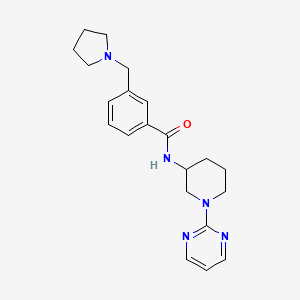
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
作用机制
The mechanism of action of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide involves targeting specific proteins involved in various disease processes. In cancer, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage response. In Alzheimer's disease, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the beta-secretase enzyme, which is involved in the production of beta-amyloid plaques. In schizophrenia, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide depend on the specific disease being targeted. In cancer, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce cell death. In Alzheimer's disease, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In schizophrenia, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function and reduce symptoms of the disease.
实验室实验的优点和局限性
The advantages of using N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in lab experiments include its specificity for targeted proteins, its ability to inhibit disease processes, and its potential for use in the treatment of various diseases. The limitations of using N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in lab experiments include its potential toxicity, the need for further research to determine optimal dosages and treatment regimens, and the potential for drug resistance.
未来方向
For the research and development of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide include further studies to determine optimal dosages and treatment regimens, the development of more specific and potent analogs, and the exploration of its potential use in the treatment of other diseases. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in humans.
合成方法
The synthesis of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide involves several steps. The first step is the preparation of N-(1-pyrimidin-2-ylpiperidin-3-yl) benzamide, which is then reacted with pyrrolidine-1-carboxaldehyde to obtain N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been studied extensively for its potential use in the treatment of various diseases. In cancer research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain. In schizophrenia research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function and reduce symptoms of the disease.
属性
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(18-7-3-6-17(14-18)15-25-11-1-2-12-25)24-19-8-4-13-26(16-19)21-22-9-5-10-23-21/h3,5-7,9-10,14,19H,1-2,4,8,11-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXFJWFBGRRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)NC3CCCN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

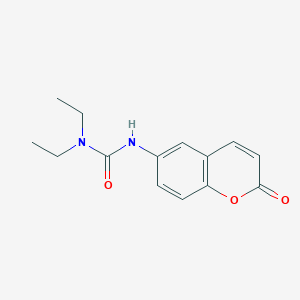
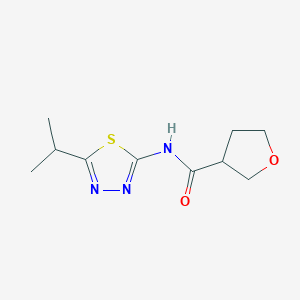
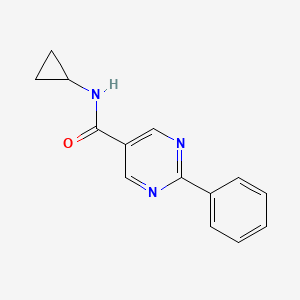
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
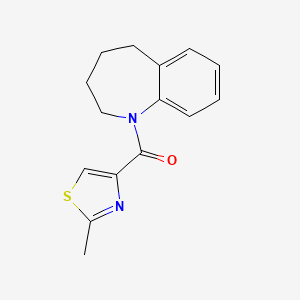

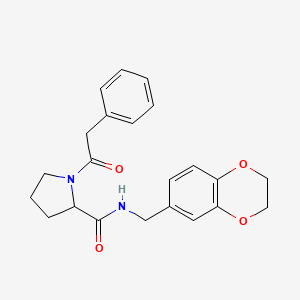
![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
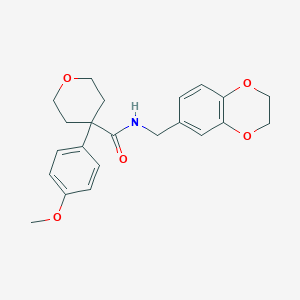
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
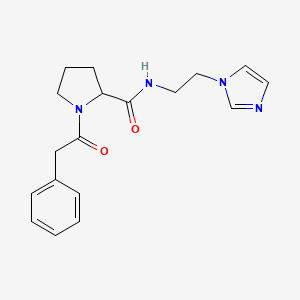
![4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)
